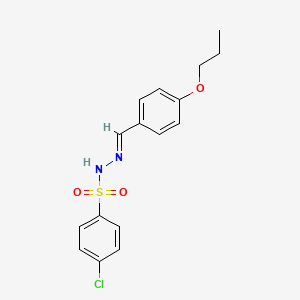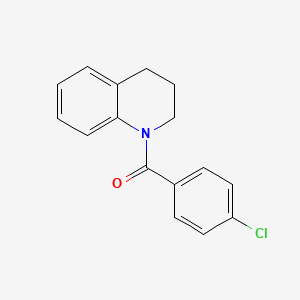![molecular formula C15H11F3N2O4 B5572672 2-(2-nitrophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5572672.png)
2-(2-nitrophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of “2-(2-nitrophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide” and related compounds involves multiple steps, including alkylation, nitration, and carbonylation, among others. For example, the synthesis of related N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide demonstrates a process involving alkylation followed by nitration to achieve the desired product, highlighting the complex synthetic routes necessary for such compounds (Zhang Da-yang, 2004).
Molecular Structure Analysis
Molecular structure characterization often employs techniques such as NMR, HRMS, and X-ray crystallography. For compounds closely related to “2-(2-nitrophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide”, X-ray crystallography has revealed intricate details about molecular configuration, hydrogen bonding, and molecular interactions, providing insights into the compound's structural dynamics (Gonghua Pan et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving “2-(2-nitrophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide” are influenced by its functional groups, such as nitro, trifluoromethyl, and acetamide. These groups participate in various chemical interactions, leading to products with diverse properties. Research into related compounds has explored reactions like the reductive carbonylation of nitrobenzene, demonstrating the influence of catalysts and solvents on product selectivity (A. Vavasori et al., 2023).
Physical Properties Analysis
The physical properties of “2-(2-nitrophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide”, such as solubility, melting point, and crystallinity, are crucial for its application and processing. These properties are often determined through empirical studies and are critical for understanding the compound’s behavior in various environments.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other chemicals, define the compound's utility in synthesis and application. Studies on similar compounds have revealed how modifications in the molecular structure can significantly impact these properties, influencing everything from reaction pathways to product yield (Sergey Girel et al., 2022).
Wissenschaftliche Forschungsanwendungen
Photoreactions of Flutamide
A study on flutamide, a closely related compound, explored its photoreactions in different solvents. It was found that flutamide undergoes different photoreactions based on the solvent used. In acetonitrile, a photo-induced nitro-nitrite rearrangement was predominant, generating phenoxy radicals and nitrogen monoxide, leading to o-nitrophenol derivatives. Meanwhile, in 2-propanol, photoreduction of the nitro group and solvolysis of the trifluoromethyl group were observed, leading to the formation of an ester bond with 2-propanol (Watanabe, Fukuyoshi, & Oda, 2015).
Crystal Structure and Optical Properties of Orcinolic Derivatives
Research on orcinolic derivatives, which share structural similarities with the compound , focused on their synthesis, crystal structure, DFT calculations, and optical properties. These compounds showed interesting behaviors in the presence of OH− ions, indicating potential applications in chemical sensing or as indicators (Wannalerse et al., 2022).
Anticancer, Anti-inflammatory, and Analgesic Activities
A study developed new chemical entities, including a series of 2-(substituted phenoxy) acetamide derivatives, assessing their potential anticancer, anti-inflammatory, and analgesic agents. The synthesized compounds showed varying degrees of activity, indicating the potential pharmaceutical applications of similar compounds (Rani, Pal, Hegde, & Hashim, 2014).
Eigenschaften
IUPAC Name |
2-(2-nitrophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O4/c16-15(17,18)10-5-1-2-6-11(10)19-14(21)9-24-13-8-4-3-7-12(13)20(22)23/h1-8H,9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFQTWHJNJEWEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)COC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-nitrophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-[(2,6-dichlorobenzoyl)amino]benzoate](/img/structure/B5572607.png)
![3-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5572612.png)

![2-methyl-3-[(4-methylbenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5572642.png)

![6-(2,3-dimethoxyphenyl)-7-(4-morpholinylmethyl)[1,3]dioxolo[4,5-g]quinoline](/img/structure/B5572648.png)
![1-[4-(methylthio)benzyl]-4-piperidinecarboxamide](/img/structure/B5572655.png)
![N-isopropyl-2-(4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide](/img/structure/B5572657.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-methoxybenzamide](/img/structure/B5572659.png)
![3-chloro-4-[(3-hydroxyphenyl)amino]-1-(2-methylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B5572675.png)
![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-thiophenecarboxamide](/img/structure/B5572681.png)

![N-(4-methylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5572693.png)